4-Azidobenzoic acid

Description

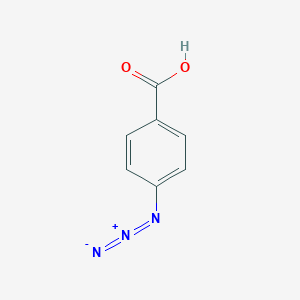

Structure

3D Structure

Properties

IUPAC Name |

4-azidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXPAFTXDVNANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214492 | |

| Record name | 4-Azidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6427-66-3 | |

| Record name | 4-Azidobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6427-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6427-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Azidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4-Azidobenzoic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidobenzoic acid (4-ABA) is a versatile organic compound that serves as a critical tool in various scientific disciplines, particularly in chemical biology, materials science, and drug development.[1][2] Its structure, featuring a carboxylic acid and a terminal azide group on a benzene ring, provides dual functionality. The carboxylic acid allows for standard amide bond coupling, while the azide group offers a rich platform for bioorthogonal chemistry, such as the Staudinger ligation, "click chemistry" via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3][4]

Furthermore, the aryl azide moiety is photoreactive. Upon exposure to UV light, it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds, making this compound and its derivatives powerful photo-crosslinking agents for studying molecular interactions.[5][6] This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound.

Chemical & Physical Properties

This compound typically appears as a white to light yellow crystalline solid or powder.[1][2] It is soluble in polar organic solvents like methanol and slightly soluble in water.[1] Key identifying information and physical properties are summarized below.

Table 1: General Information & Identifiers

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | p-Azidobenzoic acid, 4-N3-benzoic acid | [1] |

| CAS Number | 6427-66-3 | |

| Molecular Formula | C₇H₅N₃O₂ | |

| Molecular Weight | 163.13 g/mol | |

| InChI Key | PQXPAFTXDVNANI-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1C(=O)O)N=[N+]=[N-] |

Table 2: Physicochemical Data

| Property | Value | Conditions / Notes | Reference |

| Melting Point | 175-180 °C (with decomposition) | ||

| Boiling Point | 73-75 °C | at 0.35 mmHg | |

| Density | 1.352 g/mL | at 25 °C | |

| pKa | Not available | Experimental value not found in searches. | |

| logP (Octanol/Water) | 2.3 - 2.5 | Calculated | |

| Solubility | Soluble in Methanol | ||

| Appearance | White to light yellow powder/crystal | [1][2] |

Spectral Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Key Peaks / Maxima | Reference |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 12.89 (s, 1H, -COOH), 7.94 (d, 2H, J=8.6 Hz), 7.19 (d, 2H, J=8.6 Hz) | |

| ¹³C NMR | (100 MHz, DMSO-d₆): δ 166.9, 144.4, 131.6, 127.7, 119.6 | |

| IR | ~2100-2130 cm⁻¹ (strong, azide N≡N stretch) | |

| UV-Vis | λmax ≈ 274 nm | |

| Mass Spec (EI) | Top Peak m/z: 135 ([M-N₂]⁺) |

Reactivity and Stability

The chemical behavior of this compound is dominated by its two functional groups: the azide and the carboxylic acid.

-

Azide Group : This is the most reactive part of the molecule.

-

Photoreactivity : Upon irradiation with UV light (typically ~250-270 nm), the aryl azide loses N₂ gas to form a highly reactive nitrene intermediate. This nitrene can undergo a variety of reactions, including insertion into C-H and N-H bonds, making it an excellent tool for photoaffinity labeling and non-specific crosslinking.[5][6]

-

Cycloadditions : The azide group readily participates in [3+2] cycloaddition reactions with alkynes. The copper(I)-catalyzed reaction (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency and specificity.[3][4]

-

Thermal Stability : While stable at recommended storage temperatures, aryl azides can decompose upon heating, which can be explosive. It is classified as a flammable solid and may react violently upon exposure to shock, heat, or friction.

-

-

Carboxylic Acid Group : This group behaves as a typical aromatic carboxylic acid.

-

It can be deprotonated to form a carboxylate salt.

-

It can be activated (e.g., with carbodiimides like EDC or by conversion to an acid chloride) to readily form amide bonds with primary and secondary amines, such as the side chains of lysine residues in proteins.[5]

-

-

Storage and Handling : this compound should be stored in a cool, dark place, typically at 2-8°C. It should be kept away from heat, sparks, open flames, and strong oxidizing agents. Standard personal protective equipment, including safety goggles and gloves, should be used during handling.

Experimental Protocols

Synthesis of this compound from 4-Aminobenzoic Acid

This is the most common laboratory synthesis, proceeding via a diazonium salt intermediate.

Materials:

-

4-Aminobenzoic acid

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Ethyl acetate

-

Deionized water

-

Ice

Procedure:

-

Diazotization: Suspend 4-aminobenzoic acid (1.0 eq) in water. Add concentrated HCl dropwise while stirring vigorously until the solid dissolves.

-

Cool the reaction mixture to 0-5°C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5°C. The formation of the diazonium salt may be indicated by a color change. Stir for an additional 30 minutes at 0°C.

-

Azidation: While stirring vigorously, slowly add an aqueous solution of sodium azide (1.0-1.2 eq) portionwise. Caution: This step results in vigorous gas (N₂) evolution and foaming. The product will precipitate as a solid.

-

Allow the reaction to stir for an additional 30-90 minutes as it warms to room temperature.

-

Work-up: Isolate the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and dry under vacuum to yield this compound.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Visualizations of Workflows and Applications

Synthesis Workflow

The diagram below illustrates the key steps in the synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Application in Photo-Crosslinking

This diagram shows the general mechanism of using a this compound derivative for photo-activated crosslinking of a biomolecule to its binding partner.

Caption: Workflow of photoaffinity labeling via an azidobenzoic acid conjugate.

References

- 1. echemi.com [echemi.com]

- 2. This compound (CAS 6427-66-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound|6427-66-3|lookchem [lookchem.com]

- 4. CAS 6427-66-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C7H5N3O2 | CID 3034184 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 4-Azidobenzoic acid from 4-aminobenzoic acid.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-azidobenzoic acid from 4-aminobenzoic acid, a critical process for professionals in drug development and chemical biology. This compound is a versatile reagent, frequently utilized as a photo-activated crosslinker and a key component in bioconjugation reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2] Its synthesis is a fundamental procedure for creating photosensitive probes and for the site-specific modification of biomolecules.

Reaction Overview

The conversion of 4-aminobenzoic acid to this compound is a well-established two-step, one-pot synthesis.[1] The process begins with the diazotization of the primary aromatic amine of 4-aminobenzoic acid. This is followed by the substitution of the diazonium group with an azide moiety.

The first step involves treating 4-aminobenzoic acid with a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid, at low temperatures (0–5 °C) to form a diazonium salt.[1][3] This intermediate is highly reactive and is generally used immediately in the subsequent step.[3] In the second step, an azide source, most commonly sodium azide, is introduced to the solution.[1] The azide anion displaces the dinitrogen gas from the diazonium salt, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound. This allows for a comparative analysis of different reaction conditions and their resulting yields.

| Parameter | Procedure 1 | Procedure 2 | Procedure 3 |

| Starting Material | 4-Aminobenzoic Acid | 4-Aminobenzoic Acid | 4-Aminobenzoic Acid |

| Scale (mmol) | 14.00 | 33 | 99.9 |

| Solvent/Acid | Trifluoroacetic acid | Water, conc. HCl | Water, 30% HCl |

| Diazotizing Agent | Sodium nitrite | Sodium nitrite | Sodium nitrite |

| Azide Source | Sodium azide | Sodium azide | Sodium azide |

| Reaction Temperature | 0-5 °C | 0 °C | Cooled with ice |

| Reaction Time | 1 hour | ~2.5 hours | ~1 hour (post-azide addition) |

| Reported Yield | 73%[4] | 92%[5] | Not explicitly stated |

| Product Appearance | White solid[4] | Yellow solid[5] | Not explicitly stated |

| Melting Point | Not specified | Not specified | 175 °C (dec.) |

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from established literature procedures.[5][6]

Materials:

-

4-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ethyl Acetate

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Preparation of the Amine Salt: In a round-bottom flask equipped with a magnetic stirrer, suspend 4.5 g (33 mmol) of 4-aminobenzoic acid in 25 mL of deionized water. While stirring vigorously, add 5.6 mL of concentrated HCl dropwise.

-

Diazotization: Cool the resulting suspension to 0 °C using an ice-salt bath. Prepare a solution of 2.3 g (33 mmol) of sodium nitrite in 10 mL of deionized water. Add this sodium nitrite solution slowly (over approximately 30 minutes) to the cooled suspension via a dropping funnel. The mixture will turn a yellow-orange color during this addition.

-

Azidation: Prepare a solution of 2.14 g (33 mmol) of sodium azide in 25 mL of deionized water. Add this sodium azide solution slowly to the reaction mixture while maintaining vigorous stirring and the cold temperature. Caution: Vigorous gas evolution (nitrogen) and foaming will occur.

-

Reaction Completion and Work-up: After the addition of sodium azide is complete, remove the ice bath and continue stirring for 90 minutes at room temperature.

-

Extraction: Add 100 mL of water and 125 mL of ethyl acetate to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase twice more with 50 mL portions of ethyl acetate.

-

Purification: Wash the combined organic phases with 40 mL of 1 N NaOH. Acidify the aqueous phase with 1 N HCl (approximately 80 mL), during which a yellow solid will precipitate. Add ethyl acetate in portions (totaling around 150 mL) to dissolve the precipitate.

-

Isolation: Separate the organic phase. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at room temperature to yield this compound as a yellow solid.[5]

Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆, δ, ppm): 12.89 (s, 1H), 7.94 (d, 2H, J = 8.63 Hz), 7.19 (d, 2H, J = 8.63 Hz).[5]

-

¹³C NMR (100 MHz, DMSO-d₆, δ, ppm): 166.9, 144.4, 131.6, 127.7, 119.6.[5]

-

Infrared (IR) : 2813, 2541, 2101 (N₃ stretch), 1672 (C=O stretch), 1600, 1577, 1507, 1424, 1316, 1282, 1177, 1138, 1122, 934, 856, 765 cm⁻¹.[5]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis

The synthesis proceeds through a critical intermediate, the diazonium salt, which is then converted to the final product.

Caption: Key transformations in the synthesis of this compound.

References

A Technical Guide to the Solubility of 4-Azidobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-azidobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, particularly in bioconjugation and drug development via "click chemistry," as well as in the formulation of photoresponsive materials. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to facilitate comprehension.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The solubility of this compound is influenced by the interplay of its polar carboxylic acid and azide functional groups with the nonpolar benzene ring.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on chemical supplier information and analogous compounds, a general solubility profile can be established.

Table 1: Solubility of this compound

| Solvent | Formula | Type | Solubility | Temperature (°C) |

| Methanol | CH₃OH | Polar Protic | Soluble[1] | Not Specified |

| Alcohols | R-OH | Polar Protic | Soluble[2] | Not Specified |

| Ethers | R-O-R' | Polar Aprotic | Soluble[2] | Not Specified |

| tert-Butyl Methyl Ether | (CH₃)₃COCH₃ | Polar Aprotic | ~0.2 M | Not Specified |

| Water | H₂O | Polar Protic | Sparingly Soluble[3] | Not Specified |

Note on Analogous Compound Data: Due to the limited specific data for this compound, the solubility of 4-aminobenzoic acid is presented below as an estimation. The amino group is structurally similar to the azide group in terms of its nitrogen content and potential for hydrogen bonding, making it a reasonable, albeit imperfect, analogue.

Table 2: Solubility of 4-Aminobenzoic Acid (for Estimation)

| Solvent | Formula | Solubility | Temperature (°C) |

| Hot Water | H₂O | 1 g / 90 mL[4] | 100 |

| Ethanol | C₂H₅OH | 1 g / 8 mL[4] | Room Temperature |

| Ether | (C₂H₅)₂O | 1 g / 60 mL[4] | Room Temperature |

| Ethyl Acetate | CH₃COOC₂H₅ | Soluble[4] | Not Specified |

| Glacial Acetic Acid | CH₃COOH | Soluble[4] | Not Specified |

| Benzene | C₆H₆ | Slightly Soluble[4] | Not Specified |

| Petroleum Ether | - | Practically Insoluble[4] | Not Specified |

Experimental Protocols for Solubility Determination

Standard laboratory methods can be employed to determine the solubility of this compound in various organic solvents. The following are generalized protocols.

Gravimetric Method

This method involves the preparation of a saturated solution and the subsequent determination of the solute's mass.

Materials:

-

This compound

-

Selected organic solvent

-

Vials with tight-sealing caps

-

Analytical balance

-

Constant temperature shaker or incubator

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to settle, and then carefully filter the supernatant to remove any undissolved solid.

-

Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until the solute is completely dry.

-

Weigh the evaporating dish with the dried solute.

-

Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.

Spectroscopic Method (UV-Vis)

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis spectrum, which it does.

Materials:

-

Same as Gravimetric Method, plus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).

-

Prepare a saturated solution of this compound as described in the Gravimetric Method (steps 1-5).

-

Carefully dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, and thus the solubility, by accounting for the dilution factor.

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the processes and factors involved in the solubility of this compound, the following diagrams are provided.

Caption: A generalized workflow for determining the solubility of a compound.

Caption: Key factors that determine the solubility of this compound.

Conclusion

References

CAS number and molecular weight of 4-Azidobenzoic acid.

An In-depth Technical Guide to 4-Azidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical compound with significant applications in research and drug development. This document details its chemical properties, synthesis, and key applications, including experimental protocols and safety information.

Chemical and Physical Properties

This compound, also known as p-Azidobenzoic acid, is an aromatic compound containing both a carboxylic acid and an azide functional group.[1][2] This unique structure makes it a valuable reagent in various chemical reactions, particularly in bioconjugation and click chemistry.[1] The compound typically appears as a white to light yellow crystalline solid and is soluble in polar organic solvents like methanol.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 6427-66-3 | [4][5][6][7] |

| Molecular Formula | C₇H₅N₃O₂ | [5][6][8] |

| Molecular Weight | 163.13 g/mol | [4][7][8] |

| Appearance | White to light yellow powder/crystal | [3][5][9] |

| Melting Point | 175 °C (decomposes) | [7] |

| Solubility | Soluble in methanol | [9][10] |

| Storage Temperature | 2-8°C | [7] |

Synthesis of this compound

This compound can be synthesized from 4-aminobenzoic acid through a diazotization reaction followed by treatment with sodium azide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[4][9]

Materials:

-

4-aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic acid

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Water

-

Ethyl acetate

-

1N Sodium hydroxide (NaOH)

-

1N Hydrochloric Acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Ice-salt bath

Procedure:

-

Suspend 4-aminobenzoic acid (33 mmol) in water (25 mL) in a round-bottom flask.

-

While stirring vigorously, add concentrated HCl (5.6 mL) dropwise.

-

Cool the mixture to 0°C using an ice-salt bath.

-

Slowly add a solution of NaNO₂ (33 mmol) in water (10 mL) over approximately 30 minutes. The mixture will turn a yellow-orange color.

-

Slowly add a solution of NaN₃ (33 mmol) in water (25 mL) while maintaining vigorous stirring. Expect significant foam formation.

-

Remove the cooling bath and continue stirring for 90 minutes.

-

Add 100 mL of water and 125 mL of ethyl acetate to the reaction mixture.

-

Separate the organic phase and extract the aqueous phase twice with 50 mL of ethyl acetate each time.

-

Wash the combined organic phases with 1N NaOH (40 mL).

-

Acidify the aqueous phase with 1N HCl (80 mL), which will cause a yellow solid to precipitate.

-

Add ethyl acetate (150 mL) in portions to dissolve the precipitate.

-

Separate the organic phase, and dry the combined organic phases over Na₂SO₄.

-

Filter and concentrate the solution under vacuum at room temperature to obtain this compound as a yellow solid.

Applications in Research and Drug Development

This compound is a versatile tool in several areas of chemical biology and drug discovery.

Click Chemistry

The azide group of this compound makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7] This reaction allows for the efficient and specific formation of a stable triazole linkage between the azide-modified molecule and an alkyne-containing molecule.[11] This is particularly useful in drug development for creating libraries of compounds and in bioconjugation for labeling biomolecules.[1][12]

Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol and may require optimization for specific substrates.[11][13]

Materials:

-

Azide-containing molecule (e.g., this compound derivative)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Solvent (e.g., water, DMSO/tBuOH)

Procedure:

-

Prepare stock solutions of the THPTA ligand (e.g., 200 mM in water), CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 100 mM in water), the alkyne-labeled molecule, and the azide (e.g., 10 mM in a suitable solvent).

-

Pre-incubate the CuSO₄ and THPTA ligand in a 1:2 ratio for several minutes before the reaction.

-

To the solution of the alkyne-containing molecule, add an excess of the azide (4-50 equivalents).

-

Add the THPTA/CuSO₄ complex (e.g., 25 equivalents).

-

Initiate the reaction by adding sodium ascorbate (e.g., 40 equivalents).

-

Allow the reaction to proceed at room temperature for 30-60 minutes.

-

Purify the product as needed (e.g., by ethanol precipitation for oligonucleotides).

Photoaffinity Labeling

The azide group can also function as a photoaffinity label.[5] Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules.[5][14] This technique is valuable for identifying and characterizing the binding partners of small molecules or other biological ligands.[5]

Bioconjugation and Material Science

The carboxylic acid group of this compound can be activated (e.g., as an N-hydroxysuccinimide ester) to react with amine groups on proteins and other biomolecules, thereby introducing an azide handle for subsequent click chemistry reactions.[14] This compound is also used to create functionalized polymers and nanomaterials.[1]

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

-

FTIR Spectroscopy: A characteristic strong and sharp absorption peak for the asymmetric stretching vibration of the azide (-N₃) group is observed around 2100-2130 cm⁻¹.[5] Another source notes this peak at 2107 cm⁻¹.[15]

-

UV-Vis Spectroscopy: this compound displays a strong absorption maximum in the UV region, typically around 260-274 nm, corresponding to the π→π* electronic transitions within the aromatic ring and the azide group.[5][15]

-

¹H NMR Spectroscopy: The proton NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons and the carboxylic acid proton. The aromatic protons appear as two doublets at approximately 7.94 ppm and 7.19 ppm, and the carboxylic acid proton appears as a singlet at around 12.89 ppm.[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum in DMSO-d₆ shows signals for the carboxylic acid carbon and the aromatic carbons at approximately 166.9, 144.4, 131.6, 127.7, and 119.6 ppm.[9]

-

Mass Spectrometry: The molecular weight can be confirmed by mass spectrometry.[6]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is a flammable solid and may react violently or evolve heat upon exposure to shock, heat, or friction.[16][17] It can cause skin and serious eye irritation, and may cause respiratory irritation.[18][19] Prolonged or repeated exposure may cause damage to organs.[18][19]

-

Precautions: Work in a well-ventilated area, preferably under a fume hood. Avoid breathing dust and contact with skin and eyes.[16][20] Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Wear appropriate personal protective equipment, including gloves and safety goggles.[18]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[16][17] Recommended storage temperature is 4°C.[20]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[16][17][18][20]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 6427-66-3: this compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound-13C6 Isotope Labeled Reagent [benchchem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound ≥97% | 6427-66-3 [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. This compound | 6427-66-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. broadpharm.com [broadpharm.com]

- 12. nbinno.com [nbinno.com]

- 13. broadpharm.com [broadpharm.com]

- 14. This compound NHS ester — CF Plus Chemicals [cfplus.cz]

- 15. researchgate.net [researchgate.net]

- 16. carlroth.com [carlroth.com]

- 17. carlroth.com [carlroth.com]

- 18. echemi.com [echemi.com]

- 19. This compound | C7H5N3O2 | CID 3034184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. canbipharm.com [canbipharm.com]

An In-Depth Technical Guide to the Fundamental Principles of Click Chemistry Involving Aryl Azides

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry with Aryl Azides

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are rapid, high-yielding, and modular, making them ideal for a wide range of applications, particularly in drug discovery and bioconjugation. Aryl azides are key functional groups in this chemical toolbox due to their stability and bioorthogonal reactivity. This technical guide provides a comprehensive overview of the core principles of click chemistry reactions involving aryl azides, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Core Principles and Reaction Mechanisms

Aryl azides participate in several highly efficient and selective ligation reactions. The electronic properties of the aryl group can influence the reaction kinetics, with electron-withdrawing groups generally increasing the reactivity of the azide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole from an aryl azide and a terminal alkyne. This reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups.[1] The copper(I) catalyst is crucial for the reaction's speed and regioselectivity.[1]

Mechanism: The reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate, which then reacts with the aryl azide in a cycloaddition to form the triazole product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an aryl azide.[2] This method is particularly valuable for in vivo applications where the cytotoxicity of copper is a concern.[2] The reaction is driven by the release of ring strain in the cyclooctyne.

Mechanism: The reaction is a [3+2] cycloaddition where the strained alkyne reacts directly with the azide without the need for a metal catalyst. The rate of the reaction is highly dependent on the structure of the cyclooctyne.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from an azide and a phosphine.[][4] This reaction is highly selective and has been widely used for labeling biomolecules.[4]

Mechanism: The reaction involves the initial formation of an aza-ylide intermediate from the reaction of the phosphine with the azide. This intermediate is then trapped intramolecularly to form a stable amide bond.[]

Quantitative Data

The following tables summarize key quantitative data for the click chemistry reactions of aryl azides.

| Aryl Azide Substituent | Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| Phenyl | BCN | 0.2 | [] |

| Phenyl | DBCO | 0.033 | [] |

| Benzyl | BCN | 0.07 | [] |

| Benzyl | DBCO | 0.24 | [] |

| p-methoxyphenyl | Phosphine | ~6x faster than p-nitrophenylazide | [5] |

| p-nitrophenyl | Phosphine | ~6x slower than p-methoxyphenylazide | [5] |

| Aryl Azide | Phosphine | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |

| Benzyl azide | (diphenylphosphino)methanethiol | 7.7 x 10⁻³ | [6] |

| p-nitrophenylazide | canonical Staudinger ligation phosphine probes | Slower than p-methoxyphenylazide | [5] |

| p-methoxyphenylazide | canonical Staudinger ligation phosphine probes | Faster than p-nitrophenylazide | [5] |

| Perfluoroaryl azides | Aryl phosphines | up to 18 | [7] |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale CuAAC reaction.

Materials:

-

Aryl azide (1.0 eq)

-

Terminal alkyne (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

-

Sodium ascorbate (0.05-0.5 eq)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

Dissolve the aryl azide and terminal alkyne in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a typical procedure for a SPAAC reaction, often used in bioconjugation.

Materials:

-

Aryl azide-functionalized molecule (e.g., protein, small molecule)

-

Cyclooctyne reagent (e.g., DBCO, BCN) (1.5-5 eq)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

Procedure:

-

Dissolve the aryl azide-functionalized molecule in the reaction buffer.

-

Add the cyclooctyne reagent to the solution. The reaction is typically performed at room temperature or 37°C.

-

The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or fluorescence, depending on the nature of the reactants.

-

The conjugated product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography or affinity purification.

General Protocol for Staudinger Ligation

This protocol provides a general method for the Staudinger ligation of an aryl azide with a phosphine reagent.

Materials:

-

Aryl azide (1.0 eq)

-

Triarylphosphine reagent (e.g., with an ortho-ester) (1.0-1.2 eq)

-

Solvent (e.g., THF/H₂O 3:1)

Procedure:

-

Dissolve the aryl azide and the phosphine reagent in the solvent mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography to yield the amide-linked product.

Visualizations

References

- 1. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]

- 2. ijpsjournal.com [ijpsjournal.com]

- 4. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raineslab.com [raineslab.com]

- 7. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, UV-Vis) for 4-Azidobenzoic acid.

A Technical Guide to the Spectroscopic Characterization of 4-Azidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for this compound, a versatile molecule often utilized in bioconjugation and photolabeling applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for data acquisition.

Introduction

This compound (C7H5N3O2) is a bifunctional linker molecule containing a photoreactive azide group and a carboxylic acid moiety. This structure allows for its covalent attachment to other molecules via the carboxyl group, while the azide group can be photochemically converted into a highly reactive nitrene for non-specific C-H insertion, enabling the formation of stable crosslinks.[1] Accurate spectroscopic characterization is crucial for verifying the purity and structural integrity of this compound before its use in downstream applications.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 12.89 | Singlet | - | 1H | -COOH |

| 7.94 | Doublet | 8.63 | 2H | Ar-H (ortho to -COOH) |

| 7.19 | Doublet | 8.63 | 2H | Ar-H (ortho to -N₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ, ppm) | Assignment |

| 166.9 | -COOH |

| 144.4 | Ar-C (para to -COOH) |

| 131.6 | Ar-C (ortho to -COOH) |

| 127.7 | Ar-C (ipso to -COOH) |

| 119.6 | Ar-C (ortho to -N₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the azide, carboxylic acid, and aromatic functionalities.[1]

Table 3: FT-IR Spectroscopic Data for this compound [1][3]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2107 - 2129 | Azide (-N₃) | Asymmetric Stretch |

| 2500 - 3300 | Carboxylic Acid (-OH) | O-H Stretch |

| 1672 - 1700 | Carbonyl (C=O) | C=O Stretch |

| 1450 - 1600 | Aromatic Ring | C=C Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. This compound exhibits a strong absorption maximum in the UV region.[1][4]

Table 4: UV-Vis Spectroscopic Data for this compound [1][4]

| λmax (nm) | Solvent | Electronic Transition |

| ~274 | Not Specified | π → π* |

Experimental Protocols

This section outlines the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 4-aminobenzoic acid followed by reaction with sodium azide.[2]

Materials:

-

4-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Ethyl Acetate

-

1 N Sodium Hydroxide (NaOH)

-

1 N Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [2]

-

A suspension of 4-aminobenzoic acid (4.5 g, 33 mmol) in water (25 mL) is prepared in a round-bottom flask and stirred vigorously.

-

Concentrated HCl (5.6 mL) is added dropwise to the suspension.

-

The mixture is cooled to 0 °C in an ice-salt bath.

-

A solution of sodium nitrite (2.3 g, 33 mmol) in water (10 mL) is added slowly over approximately 30 minutes.

-

Subsequently, a solution of sodium azide (2.14 g, 33 mmol) in water (25 mL) is added slowly with vigorous stirring.

-

The cooling bath is removed, and the reaction is stirred for an additional 90 minutes.

-

Water (100 mL) and ethyl acetate (125 mL) are added, and the phases are separated.

-

The aqueous phase is extracted twice with ethyl acetate (50 mL).

-

The combined organic phases are washed with 1 N NaOH (40 mL).

-

The aqueous phase is acidified with 1 N HCl (80 mL), during which ethyl acetate (150 mL) is added in portions to dissolve the precipitating product.

-

The organic phase is separated, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield this compound as a yellow solid.

Spectroscopic Analysis

Sample Preparation: A sufficient amount of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to prepare a solution of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

Instrument: Bruker Avance-400 spectrometer (or equivalent).

-

Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]

-

Solvent: DMSO-d₆.[2]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR Parameters: A standard single-pulse experiment is performed.

-

¹³C NMR Parameters: A proton-decoupled experiment is performed to obtain singlets for each carbon atom.

Sample Preparation (KBr Pellet Method): [5]

-

Approximately 1-2 mg of this compound is finely ground in an agate mortar.

-

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.

-

The sample and KBr are thoroughly mixed by grinding until a homogenous powder is obtained.

-

A portion of the mixture is transferred to a pellet-forming die.

-

The die is placed in a hydraulic press, and pressure is applied to form a transparent or translucent pellet.

IR Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for background correction.

Sample Preparation: A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable solvent (e.g., methanol or ethanol) to a specific concentration. This stock solution is then diluted to an appropriate concentration for analysis, ensuring the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

UV-Vis Spectrum Acquisition:

-

The spectrophotometer is blanked using the same solvent as used for the sample solution.

-

The sample solution is placed in a quartz cuvette.

-

The absorbance is measured over a wavelength range of approximately 200-400 nm to determine the absorption maximum (λmax).

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Thermal and Photochemical Stability of 4-Azidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidobenzoic acid (4-ABC), a versatile bifunctional molecule, is of significant interest in chemical biology, materials science, and drug development. Its utility primarily stems from the presence of two key functional groups: a carboxylic acid and an aryl azide. The carboxylic acid moiety allows for straightforward conjugation to amines and alcohols, while the azide group serves as a photoactivatable crosslinking agent or as a precursor for bioorthogonal "click" chemistry reactions.[1][2][3]

Despite its broad applicability, the inherent energetic nature of the azide group necessitates a thorough understanding of the compound's stability under thermal and photochemical stress. This technical guide provides a comprehensive overview of the thermal and photochemical stability of this compound, including decomposition pathways, quantitative stability data from analogous compounds, and detailed experimental protocols for stability assessment.

Thermal Stability

Aryl azides are known to be thermally sensitive compounds, and this compound is no exception. Safety data sheets consistently warn that it is sensitive to heat, shock, and friction and may decompose explosively.[1] The thermal decomposition of this compound is an exothermic process that involves the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.

Decomposition Pathway

The generally accepted thermal decomposition pathway for aryl azides, including this compound, is initiated by the cleavage of the Nα-Nβ bond of the azide group, leading to the liberation of molecular nitrogen and the formation of a singlet nitrene. This singlet nitrene can then undergo intersystem crossing to the more stable triplet nitrene. These reactive nitrene intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction, insertion into C-H or N-H bonds, or dimerization to form azo compounds.

dot

Caption: Thermal decomposition pathway of this compound.

Quantitative Thermal Stability Data

| Compound | Onset Decomposition Temp. (°C) (TGA) | Peak Decomposition Temp. (°C) (DSC) | Enthalpy of Decomposition (J/g) |

| This compound | Data not available | ~175 (m.p. with dec.)[1] | Data not available |

| p-Nitrobenzoic Acid | ~150-210 | 205 | 335.61 |

| m-Nitrobenzoic Acid | ~125-190 | 181 | 458.62 |

| o-Nitrobenzoic Acid | ~120-200 | 196 | 542.27 |

Note: Data for nitrobenzoic acid isomers are provided for comparative purposes.

Photochemical Stability

This compound is designed to be photoreactive, a property exploited in its applications as a photocrosslinking agent. Upon absorption of UV light, the azide group undergoes photolysis, leading to the formation of a nitrene intermediate and the release of nitrogen gas.

Photodecomposition Pathway

Irradiation of this compound with UV light, typically in the range of its absorption maximum, excites the molecule to a singlet excited state. From this state, it rapidly loses a molecule of nitrogen to form a singlet nitrene intermediate. This highly reactive species can then undergo various reactions, including insertion into C-H and N-H bonds, or intersystem crossing to the more stable triplet nitrene. In the solid state, the photolysis of this compound has been shown to yield a higher proportion of radical side-products compared to the triplet nitrene.[4]

dot

Caption: Photodecomposition pathway of this compound.

Quantitative Photochemical Stability Data

| Parameter | Value |

| UV-Vis Absorption Maximum (λmax) | ~274 nm |

| Photodecomposition Quantum Yield (Φ) | Data not available |

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the thermal and photochemical stability of this compound.

Thermal Stability Analysis

Objective: To determine the thermal decomposition profile and mass loss of this compound as a function of temperature.

Methodology:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a clean, tared TGA crucible (e.g., alumina).

-

Place the crucible into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Caption: Experimental workflow for DSC analysis.

Photochemical Stability Analysis

Objective: To determine the quantum yield of photodecomposition of this compound in a specific solvent.

Methodology:

-

Prepare a dilute solution of this compound in the solvent of interest (e.g., methanol) with a known concentration, ensuring the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption.

-

Prepare a chemical actinometer solution (e.g., potassium ferrioxalate) to measure the photon flux of the light source.

-

Use a suitable photochemical reactor equipped with a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) emitting at or near the absorption maximum of this compound (~274 nm).

-

Irradiate the actinometer solution for a set period to determine the photon flux (photons/second) of the light source.

-

Irradiate the this compound solution under the same conditions for various time intervals.

-

Monitor the decrease in the concentration of this compound over time using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Plot the change in concentration versus time to determine the initial rate of photoreaction.

-

Calculate the quantum yield (Φ) using the following formula: Φ = (moles of reactant consumed per unit time) / (moles of photons absorbed per unit time)

dot

Caption: Workflow for Quantum Yield Determination.

Conclusion

References

Synthesis Strategies: Distinct Pathways to a Versatile Functional Group

An In-depth Technical Guide to the Key Differences Between Aromatic and Aliphatic Azides in Research

For researchers, scientists, and drug development professionals, organic azides are indispensable tools. Their unique reactivity and relative stability in biological systems have made them central to fields like chemical biology, medicinal chemistry, and materials science. However, the choice between using an aromatic or an aliphatic azide is critical, as their properties diverge significantly in terms of stability, reactivity, and suitability for specific applications. This guide provides a detailed examination of these differences to inform experimental design and application.

The methods for synthesizing aromatic and aliphatic azides are fundamentally different, reflecting the distinct nature of the carbon atom to which the azide is attached.

Aromatic Azides: The most prevalent method for synthesizing aromatic azides involves the diazotization of aromatic amines.[1][2] This classical procedure first converts a commercially available aniline into an aryl diazonium salt, which is then transformed into the aromatic azide via nucleophilic substitution with sodium azide.[1][3] While effective, this process requires strong acids and low temperatures.[1][3] More modern approaches include the reaction of organoboron compounds with an azide source, often catalyzed by copper.[1][4]

Aliphatic Azides: The synthesis of aliphatic azides is most commonly achieved through nucleophilic substitution (SN2) reactions.[5][6] In this approach, an alkyl halide or a sulfonate ester (like a tosylate or mesylate) is treated with an azide salt, typically sodium azide (NaN3).[7] Recent advancements have also enabled the synthesis of aliphatic azides through the azidation of C-H bonds and C-C multiple bonds, expanding the toolkit for their preparation.[5][8][9]

Caption: General synthetic routes for aromatic and aliphatic azides.

Stability and Safety Considerations

Organic azides are high-energy compounds, and their stability is a primary concern in the laboratory.[10]

-

Thermal Stability: Aliphatic azides are generally more stable and less hazardous than their aromatic counterparts.[10][11] The stability of organic azides is often evaluated using the "rule of six," which suggests there should be at least six carbon atoms per energetic functional group to render the compound relatively safe.[11] Another guideline is that the ratio of (Carbon atoms + Oxygen atoms) to Nitrogen atoms should be 3 or greater.[10][11] Low molecular weight azides are considered especially hazardous and should be handled with extreme caution.[12]

-

Photochemical Stability: Aromatic azides are notably photolabile.[13] Upon irradiation with UV light, they readily lose N₂ gas to form highly reactive nitrene intermediates.[14][15] This property is a significant disadvantage when light sensitivity is not desired but is exploited in applications like photoaffinity labeling.[1] In contrast, the direct photochemical decomposition of aliphatic azides typically leads to imines through a concerted rearrangement, often avoiding the formation of a free nitrene intermediate.[12]

Core Differences in Chemical Reactivity

While both azide types participate in similar classes of reactions, their reactivity profiles, rates, and product outcomes can differ substantially.

1,3-Dipolar Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[6][12] Both aromatic and aliphatic azides are widely used in this reaction. The primary difference lies in their electronic nature. The electron-withdrawing or -donating character of substituents on an aromatic azide can modulate the reactivity of the azide dipole. Aliphatic azides, being more electron-rich and less sterically hindered at the point of attachment (in many cases), often exhibit predictable and high reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[16]

Staudinger Reaction and Ligation

The Staudinger reaction involves the reaction of an azide with a phosphine to produce an aza-ylide intermediate, which can then be hydrolyzed to form a primary amine and a phosphine oxide.[12][17] A modification of this, the Staudinger ligation, is a bioorthogonal reaction used to form a stable amide bond.[17][] Kinetic studies have shown that the reaction rate is sensitive to the azide's structure. Electron-withdrawing groups on an aromatic azide can slow the initial nucleophilic attack by the phosphine. The Staudinger ligation with alkyl (aliphatic) azides is generally rapid and efficient, making it a powerful tool for bioconjugation in living systems.[19]

Photoreactivity and Nitrene Formation

This is arguably the most significant difference in reactivity.

-

Aromatic Azides: Upon photolysis, aromatic azides are excellent precursors to singlet nitrenes.[13] These highly reactive intermediates can undergo a variety of reactions, including insertion into C-H and N-H bonds, making them ideal for photoaffinity labeling to identify binding partners of a molecule of interest.[1][14]

-

Aliphatic Azides: Direct photolysis of simple alkyl azides typically does not generate free nitrenes. Instead, they tend to undergo a concerted migration of a substituent and loss of N₂ to form an imine.[12] The formation of triplet nitrenes from aliphatic azides is possible but usually requires the use of triplet sensitizers.[12]

Caption: Key reactivity pathways for organic azides.

Applications in Research and Drug Development

The distinct properties of aromatic and aliphatic azides dictate their preferred applications.

-

Aromatic Azides are the reagents of choice for photoaffinity labeling . Their ability to generate highly reactive nitrenes upon UV exposure allows for the covalent cross-linking of a labeled molecule to its biological target.[1] They are also used extensively as crosslinking agents in materials science.[14]

-

Aliphatic Azides are more commonly used in bioconjugation via click chemistry and Staudinger ligation, where photoreactivity would be a detrimental side reaction.[5][8] Their greater stability and bioorthogonal reactivity make them ideal for labeling biomolecules in complex environments, including inside living cells.[17] Furthermore, aliphatic azides are found in several pharmaceuticals, such as the antiviral drug Zidovudine (AZT), and are used as precursors for synthesizing nitrogen-containing scaffolds in drug discovery.[5][8][20][21] They can also serve as prodrugs, where the azide is reduced in vivo to the active amine form, potentially increasing the drug's half-life.[22]

Quantitative Data Summary

| Property | Aromatic Azides | Aliphatic Azides |

| Primary Synthesis | Diazotization of aromatic amines[1][23] | SN2 substitution of alkyl halides/sulfonates[5][7] |

| Thermal Stability | Generally lower; more sensitive to heat and shock[10][11] | Generally higher; more robust for handling and storage[11] |

| Photochemical Stability | Low; readily photolyzed by UV light[13][15] | Relatively high; decomposition often requires sensitizers[12] |

| Photolysis Product | Highly reactive nitrene (useful for cross-linking)[14] | Imine (via concerted rearrangement)[12] |

| Click Chemistry (CuAAC) | Widely used; rate influenced by ring electronics[24] | Widely used; generally fast and high-yielding[6] |

| Staudinger Ligation | Effective; rate can be slower due to electronics[19] | Generally faster and highly efficient for bioconjugation[19][25] |

| Primary Application | Photoaffinity labeling, polymer cross-linking[1][14] | Bioconjugation (Click, Staudinger), drug scaffolds[5][17] |

Experimental Protocols

Protocol 1: Synthesis of an Aromatic Azide (4-Azidoaniline)

This protocol is adapted from standard diazotization procedures.[23]

-

Reagents & Materials: 4-aminobenzonitrile, Sodium nitrite (NaNO₂), Sodium azide (NaN₃), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Dichloromethane (DCM), Water, Ice bath, Magnetic stirrer.

-

Procedure:

-

Dissolve 4-aminobenzonitrile (1.0 equiv) in a mixture of water and concentrated HCl at 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve sodium azide (1.2 equiv) in water and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to stir for 1-2 hours, warming to room temperature.

-

Neutralize the solution carefully with NaOH.

-

Extract the product with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aryl azide.

-

Safety Note: Aryl azides can be explosive. Handle with care, use appropriate personal protective equipment (PPE), and work behind a blast shield. Avoid heat and shock.

-

Protocol 2: Synthesis of an Aliphatic Azide (Benzyl Azide)

This protocol is a standard SN2 displacement.[7]

-

Reagents & Materials: Benzyl bromide, Sodium azide (NaN₃), Dimethylformamide (DMF), Water, Diethyl ether, Magnetic stirrer.

-

Procedure:

-

Dissolve benzyl bromide (1.0 equiv) in DMF.

-

Add sodium azide (1.5 equiv) to the solution.

-

Stir the mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.

-

Safety Note: Benzyl azide is a low molecular weight organic azide and should be handled as potentially explosive. Avoid distillation if possible.

-

Protocol 3: General Workflow for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This workflow illustrates a typical bioconjugation experiment using click chemistry.[26]

Caption: Experimental workflow for a typical CuAAC bioconjugation.

Conclusion

The choice between an aromatic and an aliphatic azide is a critical decision in experimental design. Aromatic azides are defined by their photoreactivity, making them the superior choice for photo-crosslinking studies, but their lower stability requires careful handling. Aliphatic azides, with their enhanced stability and robust performance in bioorthogonal ligations, are the workhorses of bioconjugation and are valuable as stable precursors in medicinal chemistry. Understanding these fundamental differences allows researchers to harness the full potential of azide chemistry in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Aryl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]

- 7. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]

- 8. New Strategies for the Synthesis of Aliphatic Azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 12. Organic azide - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. US6949521B2 - Therapeutic azide compounds - Google Patents [patents.google.com]

- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Azidobenzoic Acid in Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-azidobenzoic acid and its derivatives, particularly N-Hydroxysuccinimidyl-4-azidobenzoate (NHS-4-azidobenzoate), in protein crosslinking studies. This heterobifunctional reagent is a powerful tool for capturing protein-protein interactions (PPIs), elucidating protein complex architecture, and functionalizing biomolecules.

Introduction

This compound is a photo-reactive crosslinking agent. When derivatized with an N-hydroxysuccinimide (NHS) ester, it becomes a versatile tool for covalently linking proteins. The crosslinking process occurs in two distinct steps. First, the NHS ester reacts with primary amines (the N-terminus of a polypeptide or the side chain of lysine residues) on the target protein, forming a stable amide bond.[1] This step proceeds efficiently at a neutral to slightly alkaline pH.[2][3] The second step involves the photo-activation of the aryl azide group. Upon exposure to ultraviolet (UV) light, the azide is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with a wide range of amino acid residues in close proximity, effectively "capturing" interacting protein partners.[1][4]

This two-step process offers significant experimental control. The initial amine-reactive conjugation can be performed in the dark, and the crosslinking is only initiated upon UV irradiation. This allows for precise temporal control over the crosslinking reaction, which is particularly useful for studying dynamic or transient protein interactions.[1]

Data Presentation

The efficiency of protein crosslinking can be influenced by several factors, including protein concentration, crosslinker-to-protein molar ratio, pH, and UV irradiation conditions. The following table summarizes typical experimental parameters and outcomes from a quantitative photo-crosslinking mass spectrometry study, providing a baseline for experimental design.

| Parameter | Value/Condition | Reference |

| Protein Concentration | 1 µg/µL | [5] |

| Crosslinker | Sulfosuccinimidyl 4,4'-azipentanoate (sulfo-SDA) | [5] |

| Protein-to-Crosslinker Ratio | 1:0.5 (w/w) | [5] |

| NHS Ester Reaction pH | 7.8 | [5] |

| NHS Ester Reaction Time | 50 minutes at room temperature | [5] |

| UV Activation Wavelength | 365 nm | [5] |

| Analysis Method | Data-Independent Acquisition (DIA) LC-MS/MS | [5] |

| Quantifiable Unique Residue Pairs | 93-95% | [5] |

Experimental Protocols

Protocol 1: Two-Step Protein Crosslinking using NHS-4-Azidobenzoate

This protocol outlines the general procedure for crosslinking two or more proteins in a complex using an NHS-ester derivative of this compound.

Materials:

-

NHS-4-azidobenzoate

-

Dry, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Purified protein sample(s)

-

Conjugation Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (or HEPES, bicarbonate, or borate buffers)[2]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5[2]

-

UV Lamp (e.g., 365 nm)[4]

-

Ice bath

-

Reaction tubes (quartz cuvettes or microcentrifuge tubes)[4]

Procedure:

Step 1: Reagent Preparation

-

Equilibrate the vial of NHS-4-azidobenzoate to room temperature before opening to prevent moisture condensation.[2]

-

Immediately before use, prepare a stock solution of the crosslinker (e.g., 25 mM) by dissolving it in DMSO or DMF. Do not store the reconstituted crosslinker.[2]

-

Prepare the protein sample in the Conjugation Buffer. Ensure the buffer is free of primary amines.[3]

Step 2: NHS Ester Conjugation (Amine Reaction)

-

Add the NHS-4-azidobenzoate stock solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker over the protein is a good starting point.[2] For protein concentrations above 5 mg/mL, a 10-fold excess is recommended, while for concentrations below 5 mg/mL, a 20- to 50-fold excess may be necessary.[2]

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2] This step should be performed in the dark to prevent premature activation of the azide group.

Step 3: Quenching of Unreacted NHS Ester (Optional but Recommended)

-

Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.[2]

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[2] This step is crucial to prevent non-specific reactions in subsequent steps.

Step 4: Photo-activation of Aryl Azide (Crosslinking)

-

Place the reaction tube on an ice bath to keep the sample cool during UV exposure, as the lamp can generate heat.[4]

-

Expose the sample to UV light (e.g., 365 nm). The optimal exposure time can range from a few seconds to 30 minutes and should be determined empirically.[4][6] It is recommended to use a quartz cuvette for optimal UV transmission. If using microcentrifuge tubes, ensure the lids are open for direct exposure.[4]

Step 5: Analysis of Crosslinked Products

-

The success of the crosslinking reaction can be initially assessed by SDS-PAGE, where higher molecular weight bands corresponding to the crosslinked protein complexes should be visible.

-

For detailed analysis and identification of the crosslinked sites, the sample can be subjected to proteolytic digestion followed by mass spectrometry (LC-MS/MS).[7][8]

Visualizations

Experimental Workflow for Quantitative Photo-Crosslinking Mass Spectrometry

Caption: Workflow for protein crosslinking using NHS-4-azidobenzoate and subsequent analysis.

Logical Relationship of the Two-Step Crosslinking Chemistry

Caption: The two-step chemical reaction of NHS-4-azidobenzoate for protein crosslinking.

References

- 1. nbinno.com [nbinno.com]

- 2. store.sangon.com [store.sangon.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 4-Azidobenzoic Acid NHS Ester

For researchers, scientists, and drug development professionals, this document provides a detailed, step-by-step guide for the synthesis of 4-Azidobenzoic acid N-hydroxysuccinimide (NHS) ester. This heterobifunctional crosslinker is a valuable reagent in bioconjugation and click chemistry.[1][2] The arylazide group serves as a photoactivatable crosslinking moiety, while the NHS ester is highly reactive towards primary amines, enabling the covalent labeling of proteins, peptides, and other biomolecules.[1][3]

Experimental Protocols

The synthesis of this compound NHS ester is a two-step process. The first step involves the synthesis of this compound from 4-aminobenzoic acid, followed by the coupling of the product with N-hydroxysuccinimide to yield the final NHS ester.

Part 1: Synthesis of this compound

This protocol is adapted from established methods involving the diazotization of 4-aminobenzoic acid followed by azidation.[4][5][6]

Materials:

-

4-Aminobenzoic acid

-

Trifluoroacetic acid or Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Water (deionized)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid (e.g., 2.00 g, 14.6 mmol) in the chosen acid (e.g., 10 mL of trifluoroacetic acid or an aqueous HCl solution).[4][5]

-

While stirring vigorously, slowly add a solution of sodium nitrite (e.g., a 20% aqueous solution or portionwise as a solid) to the cooled mixture.[4][6] Maintain the temperature below 5 °C during the addition. The reaction mixture may change color to yellow-orange.[5]

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.[4]

-

In a separate flask, prepare a solution of sodium azide (e.g., 3.79 g in water or added portionwise).[4]

-

Slowly add the sodium azide solution to the diazotized mixture. Caution: This reaction can be vigorous and may produce foam.[5][6] Ensure the addition is slow and the temperature is controlled.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 90 minutes.[4][5]

-

Dilute the reaction mixture with water, which should cause a solid to precipitate.[4]

-

Extract the product with ethyl acetate. The organic phase can be washed with a basic solution (e.g., 1 N NaOH) to move the product to the aqueous phase, which is then re-acidified with 1 N HCl to precipitate the product.[5]

-

Filter the precipitated solid, wash it with cold water, and dry it under a vacuum to yield this compound as a yellow solid.[4][5]

Characterization: The product can be characterized by:

-

¹H-NMR (DMSO-d₆): δ ~7.94 (d, 2H), 7.19 (d, 2H), 12.89 (s, 1H).[5]

-

¹³C-NMR (DMSO-d₆): δ ~166.9, 144.4, 131.6, 127.7, 119.6.[5]

-

IR: Characteristic azide peak around 2100 cm⁻¹.[5]

Part 2: Synthesis of this compound NHS Ester

This protocol involves the activation of the carboxylic acid group of this compound with N-hydroxysuccinimide using a coupling agent like dicyclohexylcarbodiimide (DCC).[7][8][9]

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium chloride solution (brine)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 eq.) in anhydrous THF.

-

To this solution, add N-hydroxysuccinimide (1.2 eq.) and a catalytic amount of DMAP.[10]

-

In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous THF.

-

Slowly add the DCC solution to the stirred mixture of this compound and NHS at room temperature.

-

A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction to stir at room temperature for 24 hours.[10]

-